Cas no 7621-93-4 ([2,3,4,6-Tetraacetyloxy-5,5-bis(ethylsulfanyl)hexyl] acetate)
![[2,3,4,6-Tetraacetyloxy-5,5-bis(ethylsulfanyl)hexyl] acetate structure](https://it.kuujia.com/scimg/cas/7621-93-4x500.png)
7621-93-4 structure
Nome del prodotto:[2,3,4,6-Tetraacetyloxy-5,5-bis(ethylsulfanyl)hexyl] acetate
[2,3,4,6-Tetraacetyloxy-5,5-bis(ethylsulfanyl)hexyl] acetate Proprietà chimiche e fisiche
Nomi e identificatori
-
- [2,3,4,6-tetraacetyloxy-5,5-bis(ethylsulfanyl)hexyl] acetate
- 1-O,3-O,4-O,5-O,6-O-Pentaacetyl-D-fructose diethyl dithioacetal
- 1,3,4,5,6-Penta-O-acetyl-D-fructose-diethyldithioacetal
- AC1L80MN
- CTK9A4243
- D-Fructose, diethyl mercaptal, pentaacetate
- D-Fructose, pentaacetate
- D-Fructose, pentaacetate, D-
- NSC401407
- Pentaacetyl-D-fructose-diethyl-dithioacetal
- Penta-O-acetyl-keto-D-fructose-diaethyldithioacetal
- penta-O-acetyl-keto-D-fructose-diethyldithioacetal
- DTXSID60322497
- 7621-93-4
- NSC-401407
- QSLUARNVKMBYJK-UHFFFAOYSA-N
- [2,3,4,6-Tetraacetyloxy-5,5-bis(ethylsulfanyl)hexyl] acetate
-
- Inchi: 1S/C20H32O10S2/c1-8-31-20(32-9-2,11-27-13(4)22)19(30-16(7)25)18(29-15(6)24)17(28-14(5)23)10-26-12(3)21/h17-19H,8-11H2,1-7H3
- Chiave InChI: QSLUARNVKMBYJK-UHFFFAOYSA-N
- Sorrisi: S(C([H])([H])C([H])([H])[H])C(C([H])([H])OC(C([H])([H])[H])=O)(C([H])(C([H])(C([H])(C([H])([H])OC(C([H])([H])[H])=O)OC(C([H])([H])[H])=O)OC(C([H])([H])[H])=O)OC(C([H])([H])[H])=O)SC([H])([H])C([H])([H])[H]
Proprietà calcolate
- Massa esatta: 496.14376
- Massa monoisotopica: 496.14369g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 12
- Conta atomi pesanti: 32
- Conta legami ruotabili: 19
- Complessità: 661
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 3
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 182
- XLogP3: 1.9
- Peso molecolare: 496.6g/mol
Proprietà sperimentali
- Densità: 1.225
- Punto di ebollizione: 535.8°C at 760 mmHg
- Punto di infiammabilità: 252°C
- Indice di rifrazione: 1.501
- PSA: 131.5
- LogP: 2.11020
[2,3,4,6-Tetraacetyloxy-5,5-bis(ethylsulfanyl)hexyl] acetate Letteratura correlata
-
Yafei Wang,Weiwei Chen,JiangKun Cao,Jianhua Xiao,Shanhui Xu,Mingying Peng J. Mater. Chem. C, 2019,7, 11824-11833
-
Jiawen Yin,Wei Zhang,Zan Zhang,Han Jin,Wanlei Gao,Jiawen Jian RSC Adv., 2019,9, 19699-19706
-
4. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
-
Chan Hyung Park,SungKwon Jeon,Sang-Hee Park,Min Gyu Shin,Min Sang Park,Sun-Young Lee,Jung-Hyun Lee J. Mater. Chem. A, 2019,7, 3992-4001
7621-93-4 ([2,3,4,6-Tetraacetyloxy-5,5-bis(ethylsulfanyl)hexyl] acetate) Prodotti correlati
- 1270582-08-5(2-(3-chloro-4-fluorophenyl)azetidine)
- 17802-59-4(2-hydrazinyl-5-nitropyrimidine)
- 1805067-38-2(2-(Bromomethyl)-4-methoxy-5-(trifluoromethoxy)pyridine-3-carboxaldehyde)
- 1320346-37-9(Methyl 4-(3,3-Dibromo-4-oxobutyl)benzoate)
- 204253-76-9(2-Naphthalenemethanamine,1-amino-(9CI))
- 1806060-45-6(Ethyl 2-bromo-6-cyano-3-(difluoromethyl)benzoate)
- 1546265-30-8(2-chloro-N-(3-ethylpyridin-2-yl)methylacetamide)
- 869901-02-0(tert-Butyl 4-(4-Formyl-1,3-thiazol-2-yl)tetrahydro-1(2H)-pyridinecarboxylate)
- 434305-75-6(2-(4-Bromo-2-methylphenoxy)-N-(4-chloro-2-methylphenyl)acetamide)
- 1804649-32-8(Ethyl 3-iodo-4-methyl-6-(trifluoromethoxy)pyridine-2-carboxylate)
Fornitori consigliati
钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso

Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti

Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso
